2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 618079-86-0
VCID: VC4448508
InChI: InChI=1S/C25H23N3O3S2/c1-15-8-2-6-12-18(15)26-20(29)14-27-19-13-7-5-11-17(19)21(23(27)30)22-24(31)28(25(32)33-22)16-9-3-4-10-16/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3,(H,26,29)/b22-21-
SMILES: CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O
Molecular Formula: C25H23N3O3S2
Molecular Weight: 477.6

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

CAS No.: 618079-86-0

Cat. No.: VC4448508

Molecular Formula: C25H23N3O3S2

Molecular Weight: 477.6

* For research use only. Not for human or veterinary use.

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide - 618079-86-0

Specification

CAS No. 618079-86-0
Molecular Formula C25H23N3O3S2
Molecular Weight 477.6
IUPAC Name 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C25H23N3O3S2/c1-15-8-2-6-12-18(15)26-20(29)14-27-19-13-7-5-11-17(19)21(23(27)30)22-24(31)28(25(32)33-22)16-9-3-4-10-16/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3,(H,26,29)/b22-21-
Standard InChI Key FFWFREDTZVHAFE-DQRAZIAOSA-N
SMILES CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O

Introduction

The compound 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a combination of functional groups and heterocyclic components, including a thiazolidine ring, an indole moiety, and an acetamide group. These features suggest diverse biological activities and applications in pharmaceutical research.

Structural Characteristics

The molecular structure of this compound includes:

  • Cyclopentyl Group: Provides hydrophobic interactions and contributes to the compound's stability.

  • Thiazolidine Ring: A sulfur-containing heterocycle known for its reactivity and pharmacological relevance.

  • Indole Moiety: Commonly found in biologically active molecules, contributing to binding affinity with biological targets.

  • Acetamide Linkage: Enhances solubility and potential for hydrogen bonding.

The molecular formula is C24H23N3O3S2C_{24}H_{23}N_3O_3S_2, with a molecular weight of approximately 477.59 g/mol.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazolidine Ring: This step involves cyclization reactions using sulfur-containing reagents.

  • Attachment of the Indole Moiety: Achieved through condensation reactions with indole derivatives.

  • Final Coupling: The acetamide group is introduced via amidation reactions using appropriate acylating agents.

Reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yield and purity.

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological properties:

  • Anticancer Potential: The thiazolidine and indole components are known to interact with enzymes or receptors involved in cancer cell proliferation. The compound may induce apoptosis or inhibit tumor growth pathways.

  • Anti-inflammatory Properties: The presence of reactive functional groups suggests potential inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Effects: Similar thiazolidine derivatives have shown activity against bacterial and fungal strains.

Mechanism of Action

The compound likely exerts its effects by binding to specific biological targets such as:

  • Enzymes: Inhibition of key metabolic or signaling enzymes.

  • Receptors: Modulation of receptor activity to alter cellular responses.

These interactions are facilitated by the compound's ability to form hydrogen bonds, π-stacking interactions, and hydrophobic contacts.

Applications in Medicinal Chemistry

This compound holds potential for development as a therapeutic agent in:

  • Cancer Therapy: Targeting pathways involved in tumor progression.

  • Inflammatory Disorders: Reducing inflammation through enzyme inhibition.

  • Drug Design: Serving as a lead compound for designing analogs with improved efficacy.

Research Findings

Recent studies have highlighted:

  • High binding affinity in computational docking studies with cancer-related proteins.

  • Promising cytotoxicity profiles against various cancer cell lines.

  • Potential for further optimization to enhance selectivity and reduce toxicity.

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